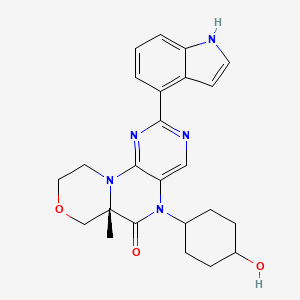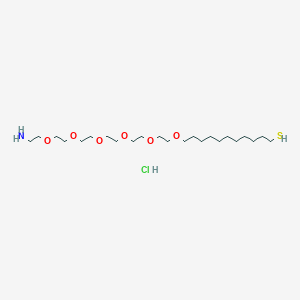
Amino-EG6-undecanethiol (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-EG6-undecanethiol (hydrochloride) is a compound that features a thiol group, an amino group, and a polyethylene glycol chain. This compound is often used in the preparation of self-assembled monolayers on gold surfaces due to its ability to form stable and highly oriented layers. The presence of the polyethylene glycol chain imparts hydrophilicity, making it suitable for various biochemical and biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amino-EG6-undecanethiol (hydrochloride) typically involves the reaction of a polyethylene glycol derivative with an amino-undecanethiolThe final step involves the deprotection of the thiol group and the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of Amino-EG6-undecanethiol (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Amino-EG6-undecanethiol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various electrophiles under mild conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Amino-substituted derivatives.
Applications De Recherche Scientifique
Amino-EG6-undecanethiol (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the preparation of self-assembled monolayers on gold surfaces for sensor applications.
Biology: Employed in the immobilization of biomolecules for biosensing and bioassays.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and microarrays
Mécanisme D'action
The mechanism of action of Amino-EG6-undecanethiol (hydrochloride) involves the formation of stable self-assembled monolayers on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment that prevents non-specific binding of proteins and other biomolecules. This property is crucial for the development of highly sensitive and specific biosensors .
Comparaison Avec Des Composés Similaires
11-Amino-1-undecanethiol (hydrochloride): Similar structure but lacks the polyethylene glycol chain, resulting in lower hydrophilicity.
Amino-EG3-undecanethiol (hydrochloride): Shorter polyethylene glycol chain, leading to different surface properties.
Uniqueness: Amino-EG6-undecanethiol (hydrochloride) is unique due to its longer polyethylene glycol chain, which provides enhanced hydrophilicity and stability. This makes it particularly suitable for applications requiring minimal non-specific binding and high surface orientation .
Propriétés
Formule moléculaire |
C23H50ClNO6S |
|---|---|
Poids moléculaire |
504.2 g/mol |
Nom IUPAC |
11-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol;hydrochloride |
InChI |
InChI=1S/C23H49NO6S.ClH/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31;/h31H,1-24H2;1H |
Clé InChI |
LTNKJKXXAJVXSS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOCCOCCOCCOCCOCCOCCN)CCCCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


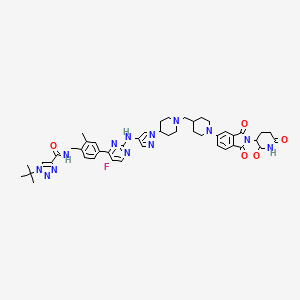
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
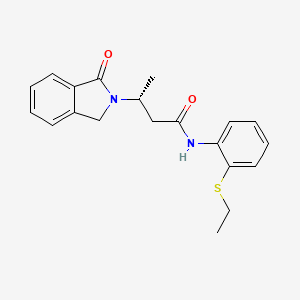
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)

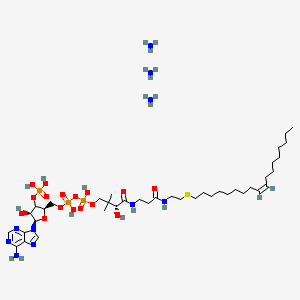

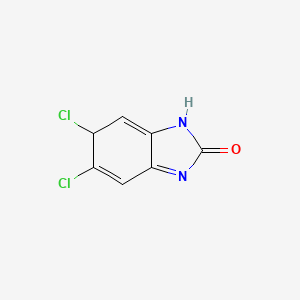
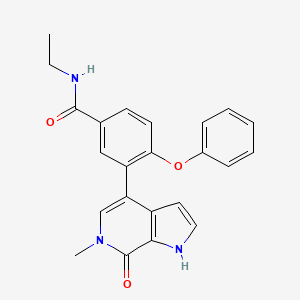

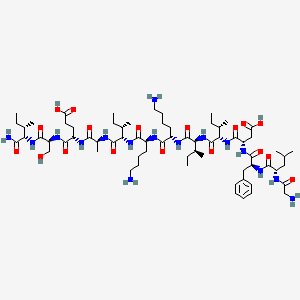
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
